(Z)-8-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

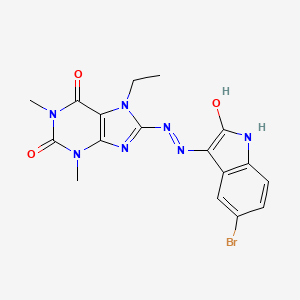

The compound (Z)-8-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine dione derivative featuring a hydrazinyl bridge linked to a brominated indolinone moiety. Its molecular formula is C₁₆H₁₇BrN₆O₃ (average mass: 421.255 g/mol), with stereochemical specificity in the (Z)-configuration of the hydrazone bond .

Properties

IUPAC Name |

8-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-7-ethyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN7O3/c1-4-25-12-13(23(2)17(28)24(3)15(12)27)20-16(25)22-21-11-9-7-8(18)5-6-10(9)19-14(11)26/h5-7,19,26H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAOFXXLAKSSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N=NC3=C(NC4=C3C=C(C=C4)Br)O)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-8-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound derived from purine structures and modified with specific substituents to enhance its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a purine core with modifications that include:

- A brominated indole moiety which may enhance its interaction with biological targets.

- An ethyl group at the 7-position that could influence solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Its mechanism can involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those linked to cancer proliferation.

- Receptor Modulation : It can bind to purinergic receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance:

- In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Mechanistic studies revealed that it may inhibit pathways involving KRAS mutations, which are prevalent in many cancers.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

- Bacterial Inhibition : It has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at low concentrations.

- Antimicrobial Testing : In a series of experiments, the compound was tested against various pathogens. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating its potential as a therapeutic agent for bacterial infections.

Data Summary

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | IC50 = 25 µg/mL | |

| Anticancer | HeLa | IC50 = 30 µg/mL | |

| Antimicrobial | E. coli | MIC = 50 µg/mL | |

| Antimicrobial | S. aureus | MIC = 40 µg/mL |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

The indolinone moiety (vs. benzylidene in ) introduces a lactam ring, enabling additional hydrogen-bonding interactions .

Substituent Effects: Phenethyl vs. Ethyl ( vs. Target): The phenethyl group in increases molecular bulk and lipophilicity, which could enhance cell membrane penetration but reduce aqueous solubility. Bromine Positioning: Bromine at C5 (target and ) vs. C8 () alters electronic effects. Bromine in the indolinone/benzylidene ring may stabilize π-π interactions, whereas C8-bromine in could sterically hinder enzyme binding.

Spectroscopic Trends :

All compounds show strong IR carbonyl stretches (~1700–1725 cm⁻¹), consistent with purine dione and hydrazone carbonyl groups. NMR aromatic proton shifts (δ ~7.5–8.5 ppm) reflect electron-withdrawing effects from bromine and conjugated systems .

Predicted Physicochemical Properties : The phenethyl derivative () has a higher predicted collision cross-section (CCS = 214.4 Ų for [M+H]⁺), suggesting greater conformational flexibility compared to the ethyl-substituted analogues .

Q & A

Q. What are the common synthetic routes for preparing (Z)-8-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, and what critical steps ensure the preservation of the Z-configuration?

Methodological Answer: The synthesis typically involves condensation of hydrazine derivatives with halogenated purine-dione precursors. For example, hydrazine hydrate reacts with brominated intermediates (e.g., 8-bromo-7-ethyl-1,3-dimethylpurine-2,6-dione) under reflux in a dioxane-water mixture (2:1) for 4–5 hours, followed by recrystallization from propanol-2 or ethanol-water to isolate the Z-isomer . Critical steps include:

- Temperature control : Prolonged heating at 80–90°C promotes hydrazone formation while minimizing isomerization.

- Solvent selection : Polar aprotic solvents stabilize the Z-configuration via hydrogen bonding.

- Crystallization : Slow cooling induces selective crystal growth of the Z-form, confirmed by NMR coupling constants (e.g., J = 10–12 Hz for trans-hydrazinylidene protons) .

Basic

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and confirming the Z-isomerism of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the Z-configuration unambiguously. Use SHELXL for refinement, ensuring anisotropic displacement parameters for the hydrazinylidene moiety. ORTEP-3 can visualize thermal ellipsoids to confirm planarity .

- NMR spectroscopy : Key signals include:

- ¹H NMR : A singlet at δ 3.2–3.5 ppm for N–CH₃ groups, and a doublet (J = 10–12 Hz) for the hydrazinylidene protons.

- ¹³C NMR : A carbonyl signal at δ 165–170 ppm for the 2-oxoindolin fragment .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- IR : Stretching bands at 1680–1700 cm⁻¹ (C=O) and 3200–3300 cm⁻¹ (N–H) .

Advanced

Q. How can researchers resolve contradictions between theoretical computational models and experimental crystallographic data for the hydrazinylidene moiety in this compound?

Methodological Answer: Discrepancies often arise from neglecting solvation effects or van der Waals interactions in DFT calculations. To resolve this:

Refine crystallographic data : Use SHELXL with Hirshfeld atom refinement (HAR) to account for hydrogen bonding .

Computational adjustments :

- Include implicit solvent models (e.g., SMD) in DFT.

- Compare torsional angles from crystal structures (e.g., C–N–N–C dihedral angles) with optimized geometries.

Validate : Overlay experimental (ORTEP) and computed structures in software like Mercury (CCDC). Deviations >0.1 Å suggest missing dispersion corrections .

Advanced

Q. What strategies are recommended for optimizing the yield of multi-step syntheses involving sensitive hydrazine derivatives like this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use a central composite design to test variables (temperature, stoichiometry, solvent polarity). For hydrazine reactions, optimal conditions often involve a 1.2:1 hydrazine:carbonyl ratio in ethanol at 70°C .

- Bayesian optimization : Machine learning algorithms can predict optimal reaction parameters with <20 experimental trials, reducing decomposition of hydrazine intermediates .

- In-line analytics : Monitor reaction progress via Raman spectroscopy to detect intermediate crystallization .

Advanced

Q. How does the electronic environment of the 5-bromo-2-oxoindolin-3-ylidene group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing bromo and carbonyl groups activate the indole ring for electrophilic substitution but deactivate it toward Suzuki-Miyaura coupling. Key considerations:

- Pd-catalyzed coupling : Use Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 100°C. The bromine atom acts as a leaving group, but the electron-deficient ring requires high temperatures .

- Substituent effects : Meta-bromine directs electrophiles to the 4-position of the indole. Confirm regioselectivity via NOESY (proximity of Br to purine methyl groups) .

Basic

Q. What are the common impurities formed during the synthesis of this compound, and how can they be identified and quantified?

Methodological Answer:

- Major impurities :

- Quantification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.